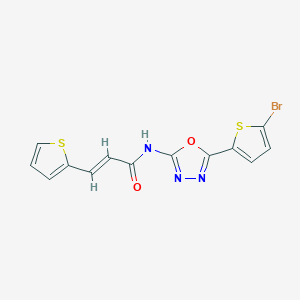
(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Z-N’-((5-bromothiophen-2-yl)methylene)nicotinohydrazide was synthesized by condensing equimolar amounts of nicotinohydrazide with 5-bromothiophene-2-carbaldehyde in absolute ethanol at reflux condition for 4 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the formation of a similar compound, Z-N’-((5-bromothiophen-2-yl)methylene)nicotinohydrazide, was monitored by the disappearance of N-H 2 stretching vibration .Wissenschaftliche Forschungsanwendungen
Development of Heterocyclic Compounds
Thiosemicarbazide derivatives, including structures related to (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, serve as precursors for synthesizing a variety of heterocyclic compounds. These include imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, which have been evaluated for their antimicrobial activities. Such compounds exhibit a range of biological activities, highlighting their potential in developing new therapeutic agents and materials with specific biological functions (Elmagd et al., 2017).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. For instance, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derived from similar synthetic pathways, demonstrated moderate to excellent anticancer activities against various cancer cell lines. This suggests the potential application of this compound derivatives in cancer research and treatment strategies (Ravinaik et al., 2021).
Surface Functionalization and Material Science
The utility of thiophene and acrylamide derivatives extends into material science, particularly in the surface functionalization of nanoparticles and the development of novel polymeric materials. Carbodithioate-containing oligo- and polythiophenes, for example, demonstrate excellent properties for the surface functionalization of semiconductor and metal nanoparticles. This application is crucial for creating advanced materials with tailored electronic, optical, and catalytic properties (Querner et al., 2006).
Advanced Photoinitiators for Polymerization
Thiophene and polythiophene derivatives also play a significant role in the development of advanced photoinitiators for radical and cationic polymerizations. These compounds, when exposed to visible light, have shown remarkable performance in initiating polymerization processes. This application is particularly relevant in the fabrication of coatings, adhesives, and 3D printed materials, where precise control over the polymerization process is required for optimal material properties (Xiao et al., 2013).
Eigenschaften
IUPAC Name |
(E)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2S2/c14-10-5-4-9(21-10)12-16-17-13(19-12)15-11(18)6-3-8-2-1-7-20-8/h1-7H,(H,15,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZARPXXHTLNI-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)



![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)
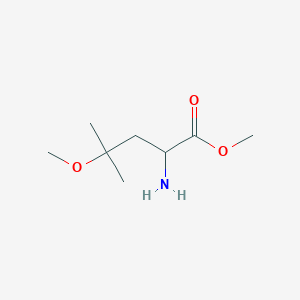
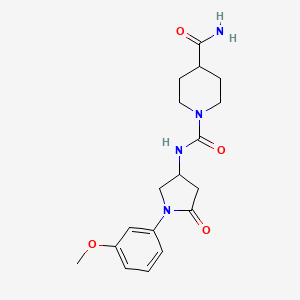
![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

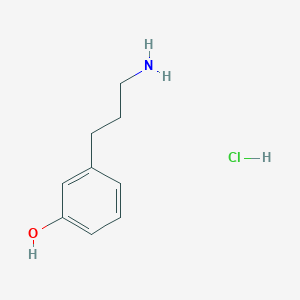
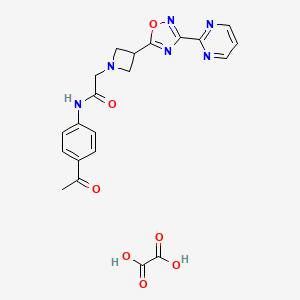
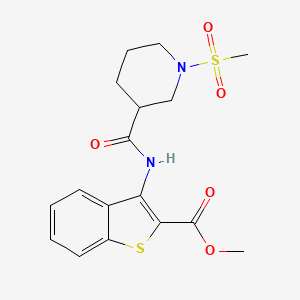
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
